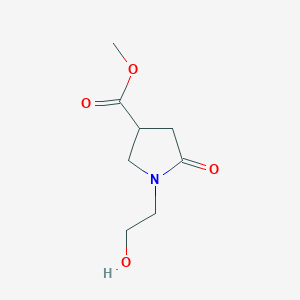

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the hydroxyethyl and carboxylate ester groups. One common method involves the esterification of 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-2-carboxylate

- Ethyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate

- Methyl 1-(2-hydroxypropyl)-5-oxopyrrolidine-3-carboxylate

Uniqueness

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for hydrogen bonding and reactivity, making it a versatile compound in various applications .

Biological Activity

Methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered interest in various biological studies due to its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

- Molecular Formula : C10H15NO3

- Molecular Weight : 199.24 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C(C(=O)OC)N1CC(=O)C(C1)C(=O)O)O

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, impacting metabolic pathways and cellular processes.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against a range of bacterial strains.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Acinetobacter baumannii | Moderate |

| Klebsiella pneumoniae | Effective |

| Pseudomonas aeruginosa | Moderate |

| Clostridioides difficile | Effective |

| Candida auris | Moderate |

| Aspergillus fumigatus | Moderate |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against multidrug-resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. Studies utilizing human lung cancer cell lines (A549) revealed that the compound exhibits cytotoxicity at varying concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 70 |

| 50 | 50 |

| 100 | 30 |

The results indicate a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Study on Antimicrobial Properties

A study published in Pharmaceutical Research explored the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The researchers utilized a broth microdilution technique to assess activity against clinically relevant pathogens. The compound demonstrated significant inhibition of growth against Staphylococcus aureus and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating infections caused by these bacteria .

Study on Anticancer Activity

Another research article focused on the cytotoxic effects of this compound on A549 lung cancer cells. The study found that the compound induced apoptosis in a dose-dependent manner, with higher concentrations leading to increased cell death. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death .

Properties

CAS No. |

58505-92-3 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

methyl 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)6-4-7(11)9(5-6)2-3-10/h6,10H,2-5H2,1H3 |

InChI Key |

WOMNOMAETAVDMH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.